![molecular formula C20H14 B121272 9,10-Dihydrobenzo[a]pyrene CAS No. 17573-15-8](/img/structure/B121272.png)
9,10-Dihydrobenzo[a]pyrene
概要
説明
9,10-Dihydrobenzo[a]pyrene is a ketone polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H14O . It is also known as 7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene .
Synthesis Analysis
The synthesis of substituted pyrenes, including 9,10-Dihydrobenzo[a]pyrene, involves indirect methods such as the reduction of pyrene to 4,5,9,10-tetrahydropyrene, which has reactivity displaced to positions 2 and 7 under electrophilic aromatic substitution (EAS) conditions . Another method involves the enantioselective epoxidation of 9,10-dihydrobenzo[a]pyrene, cleavage of the epoxide by KOH–Me2SO to give the tetrahydro-trans-7,8-diol, and formation of the dibenzoate .Molecular Structure Analysis
The molecular structure of 9,10-Dihydrobenzo[a]pyrene consists of five fused aromatic rings . The average mass is 270.325 Da and the monoisotopic mass is 270.104462 Da .Physical And Chemical Properties Analysis
9,10-Dihydrobenzo[a]pyrene has a density of 1.3±0.1 g/cm3, a boiling point of 492.0±15.0 °C at 760 mmHg, and a flash point of 220.6±15.3 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .科学的研究の応用
Metabolite Preparation
It serves as a starting material for preparing metabolites of benzo[a]pyrene . These metabolites are then used in various other areas of research.
Biomineralisation Studies
In the field of biomineralisation, this compound is used to observe the production of CO2 . This helps in understanding the metabolic pathways involved in the degradation of complex organic compounds.
Mass Spectrometry
“9,10-Dihydrobenzo[a]pyrene” is used in mass spectrometry for data acquisition . It helps in characterizing and identifying other complex compounds.
Safety and Hazards
将来の方向性
作用機序
Target of Action
9,10-Dihydrobenzo[a]pyrene is a metabolite of benzo[a]pyrene, a well-known carcinogen . The primary targets of this compound are the DNA molecules, specifically at guanosine positions .
Mode of Action
The compound is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps . These steps include:
- Stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-)trans-7,8-diol .
Biochemical Pathways
The biochemical pathways involved in the metabolism of 9,10-Dihydrobenzo[a]pyrene are complex. The compound is metabolized to reactive diol epoxides . The metabolic intermediates of the activation pathways, 7,8-epoxide and trans-7,8-diol, as well as the two stereoisomeric diol epoxides are all optically active .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely influenced by its chemical structure and the enzymatic processes involved in its metabolism .
Result of Action
The molecular and cellular effects of 9,10-Dihydrobenzo[a]pyrene’s action are primarily related to its interaction with DNA. The compound forms adducts with DNA, primarily at guanosine positions . This interaction can lead to mutations and potentially contribute to carcinogenesis .
Action Environment
The action, efficacy, and stability of 9,10-Dihydrobenzo[a]pyrene can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s degradation . Additionally, the compound’s action can be influenced by the specific characteristics of the biological system in which it is present .
特性
IUPAC Name |
9,10-dihydrobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1,3-6,8-12H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVCBYUFDAUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170011 | |
| Record name | 9,10-Dihydrobenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydrobenzo[a]pyrene | |
CAS RN |
17573-15-8 | |
| Record name | 9,10-Dihydrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydrobenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydrobenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK44UY8IG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




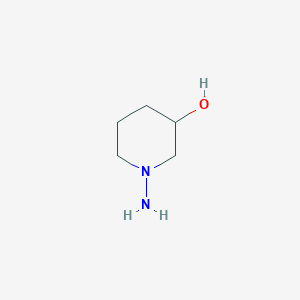
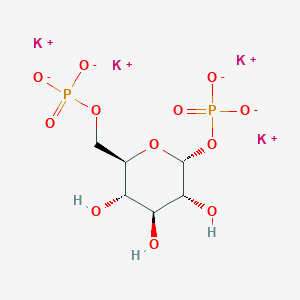



![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
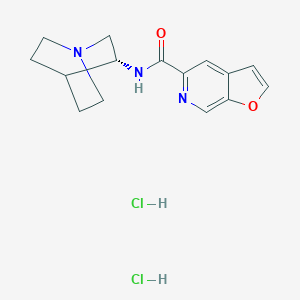
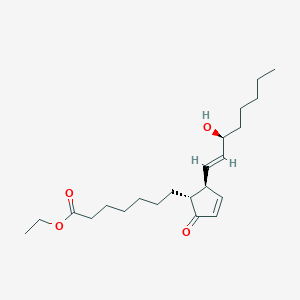
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
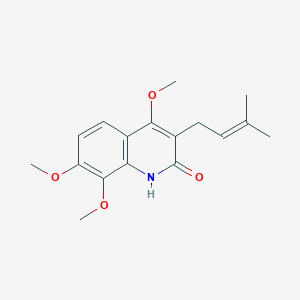
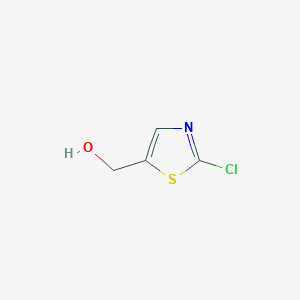
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)